molecular formula C26H20N6 B8244046 N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine

N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine

Cat. No. B8244046
M. Wt: 416.5 g/mol
InChI Key: SVHHFWQRZUWROZ-UHFFFAOYSA-N
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Description

N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C26H20N6 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine and its derivatives have been explored in various synthesis and catalytic processes. For instance, a study by Cortés-García et al. (2016) involved the synthesis of N1-[(1-alkyl-1H-tetrazol-5-yl)(aryl)methyl]-4-methyl-N3-[4-(pyridine-3-yl)pyrimidin-2-yl]benzene-1,3-diamines using a microwave-assisted Ugi-azide reaction, highlighting potential applications in the development of anticancer drugs (Cortés-García et al., 2016). Additionally, Kümbül et al. (2010) reported on the electrochemical copolymerization of a derivative, N1,N3-bis(thiophene-3-ylmethylene)benzene-1,3-diamine, with 3,4-ethylenedioxythiophene, leading to conducting copolymers with potential electronic applications (Kümbül et al., 2010).

Material Science and Electronics

In material science and electronics, this compound has been utilized for novel applications. For example, Kim et al. (2012) synthesized novel starburst-type amorphous materials using a variant of this compound for use as hole injection layers in organic light-emitting diodes (OLEDs), resulting in a significant reduction in the required driving voltage (Kim et al., 2012).

Magnetic and Optical Properties

Research has also delved into the magnetic and optical properties of complexes derived from this compound. The work of Habib et al. (2008) focused on nickel(II) complexes derived from tetradentate imine/pyridyl ligands, revealing insights into the electronic nature and magnetic properties of these complexes (Habib et al., 2008).

Biological Activity

In the realm of biological activity, El-Gokha et al. (2019) synthesized a compound structurally similar to this compound, which showed moderate affinity towards the c-Jun N-terminal kinase 3, indicating potential in medicinal chemistry (El-Gokha et al., 2019).

properties

IUPAC Name

1-N,1-N,3-N,3-N-tetrapyridin-4-ylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6/c1-2-25(31(21-4-12-27-13-5-21)22-6-14-28-15-7-22)20-26(3-1)32(23-8-16-29-17-9-23)24-10-18-30-19-11-24/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHFWQRZUWROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N(C2=CC=NC=C2)C3=CC=NC=C3)N(C4=CC=NC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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